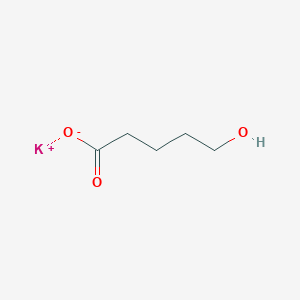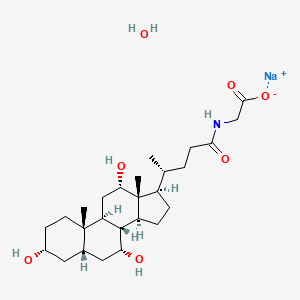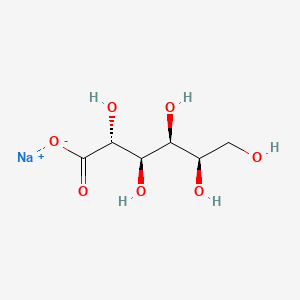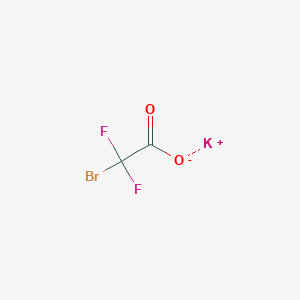
3-Bromo-5-fluorobenzyl bromide
Vue d'ensemble
Description
3-Bromo-5-fluorobenzyl bromide is a chemical compound used as a laboratory chemical . It is not recommended for use in food, drugs, pesticides, or biocidal products .
Molecular Structure Analysis
The linear formula of this compound is FC6H4CH2Br . The molecular weight is 189.02 . The structure may be viewed using Java or Javascript .Chemical Reactions Analysis
Secondary, tertiary, allylic, and benzylic alcohols appear to react by a mechanism that involves the formation of a carbocation, in an SN1 reaction with the protonated alcohol acting as a leaving group . The reaction of tert-butyl alcohol and aqueous hydrochloric acid (H3O+, Cl-) illustrates the SN1 mechanism .Physical And Chemical Properties Analysis
This compound is a solid . It has a refractive index of 1.546 . The boiling point is 88 °C/20 mmHg , and the density is 1.541 g/mL at 25 °C .Applications De Recherche Scientifique
Synthesis of Pharmaceutical Compounds
3-Bromo-5-fluorobenzyl bromide is utilized in the synthesis of complex pharmaceutical compounds. For example, it plays a crucial role in the scalable synthesis of thromboxane receptor antagonists, which are important for treating cardiovascular diseases. The compound is involved in a regioselective Heck cross-coupling strategy, indicating its utility in creating specific molecular configurations essential for drug efficacy (D. C. W. and C. Mason, 1998).
Radiopharmaceutical Synthesis
Another important application of this compound is in the synthesis of radiopharmaceuticals. It is used to create o- and p- [18F]fluorobenzyl bromides, which are labeled synthons for the preparation of fluorinated analogs of benzamide neuroleptics. These compounds are critical for positron emission tomography (PET) imaging studies, offering insights into neurological conditions (K. Hatano, T. Ido, R. Iwata, 1991).
Advanced Materials Development
This compound is also instrumental in the development of advanced materials. For instance, it is used in the preparation of fluorobenzyl bromides for asymmetric synthesis of fluorinated α-amino acids. These compounds have applications in radiotracers for PET, highlighting the compound's role in creating diagnostic tools for medical imaging (V. Zaitsev, O. Fedorova, I. K. Mosevich, O. Kuznetsova, N. Gomzina, R. Krasikova, 2002).
Green Chemistry and Corrosion Inhibition
Research into green chemistry solutions has also benefited from this compound. It is part of the synthesis of green ionic liquids like 3-(4-fluorobenzyl)-1-methyl-1H-imidazol-3-ium bromide, which shows significant potential as a corrosion inhibitor for mild steel in acidic environments. This application not only showcases the compound's versatility but also its contribution to sustainable chemistry practices (Bhaskaran, P. D. Pancharatna, S. Lata, Gurmeet Singh, 2019).
Safety and Hazards
3-Bromo-5-fluorobenzyl bromide is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
3-Bromo-5-fluorobenzyl bromide is a chemical compound that is primarily used in the field of organic synthesis . It is often used as a reagent in the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary target of this compound is the organoboron reagent used in the Suzuki–Miyaura coupling .
Mode of Action
The mode of action of this compound involves its interaction with the organoboron reagent in the Suzuki–Miyaura coupling . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagent is transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the Suzuki–Miyaura coupling reaction . This reaction is used to create carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry . The downstream effects of this reaction can lead to the synthesis of a wide range of organic compounds .
Pharmacokinetics
It is known that the compound should be stored under inert gas and should be protected from moisture .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by several environmental factors. The compound should be stored under inert gas and should be protected from moisture, as it can decompose in the presence of moisture . The reaction conditions for the Suzuki–Miyaura coupling are generally mild and functional group tolerant , which means that the reaction can be carried out in a variety of environments .
Analyse Biochimique
Biochemical Properties
3-Bromo-5-fluorobenzyl bromide plays a significant role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an alkylating agent, modifying nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the modification. The compound’s reactivity is primarily due to the presence of the bromine and fluorine atoms, which make it a potent electrophile .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress in cells, leading to the activation of stress response pathways. This can result in changes in gene expression, particularly genes involved in antioxidant defense and apoptosis. Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the alkylation of nucleophilic sites on biomolecules, such as proteins and DNA. This can lead to the formation of covalent bonds, resulting in the inhibition or activation of enzyme activity. Additionally, the compound can induce the formation of reactive oxygen species (ROS), leading to oxidative damage to cellular components. This oxidative stress can further modulate gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light, heat, or moisture. Over time, degradation products can accumulate, potentially altering the compound’s biological activity. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to chronic oxidative stress, resulting in long-term changes in cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can induce significant toxicity, including oxidative damage, inflammation, and cell death. Threshold effects have been observed, where a specific dose level leads to a marked increase in adverse effects. Toxicity studies have shown that high doses of this compound can cause liver and kidney damage, as well as neurotoxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, leading to covalent modifications and potential toxicity. The compound can also influence metabolic flux by inhibiting key metabolic enzymes, leading to altered levels of metabolites and changes in energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution. The compound’s lipophilicity allows it to accumulate in lipid-rich tissues, such as the liver and brain. Additionally, this compound can be transported across cell membranes through passive diffusion, driven by its concentration gradient .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can localize to specific cellular compartments, such as the mitochondria, where it can induce oxidative stress and disrupt mitochondrial function. Additionally, this compound can interact with nuclear proteins, leading to changes in gene expression and DNA damage. Targeting signals and post-translational modifications can direct the compound to specific organelles, influencing its biological activity .
Propriétés
IUPAC Name |
1-bromo-3-(bromomethyl)-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUWIPUGOIFZNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634624 | |
| Record name | 1-Bromo-3-(bromomethyl)-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
216755-57-6 | |
| Record name | 1-Bromo-3-(bromomethyl)-5-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=216755-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-(bromomethyl)-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-fluorobenzyl Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














